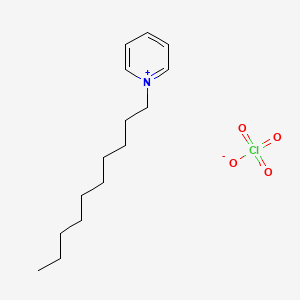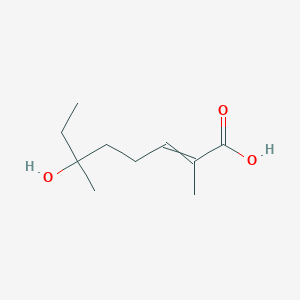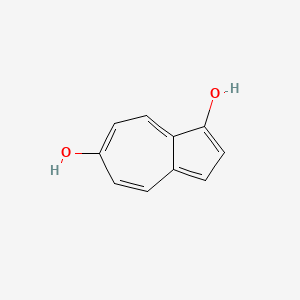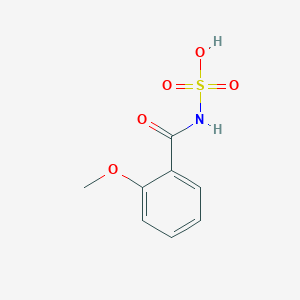
1-Decylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C₁₅H₂₆ClNO₄. It is a type of pyridinium salt where the pyridine ring is substituted with a decyl group at the nitrogen atom, and the counterion is perchlorate.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decylpyridin-1-ium perchlorate can be synthesized through the quaternization of pyridine with decyl halides, followed by the addition of perchloric acid. The reaction typically involves heating pyridine with decyl bromide or decyl chloride in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The resulting 1-decylpyridinium halide is then treated with perchloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Decylpyridin-1-ium perchlorate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The perchlorate anion is known for its high nucleofugacity, making it a good leaving group in substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridinium salts, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Decylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 1-decylpyridin-1-ium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The perchlorate anion can act as an oxidizing agent, while the pyridinium cation can participate in various chemical reactions. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Decylpyridin-1-ium perchlorate can be compared with other pyridinium salts and perchlorate compounds:
Similar Compounds: Pyridinium chloride, pyridinium bromide, and other alkyl-substituted pyridinium salts.
Uniqueness: The presence of the decyl group and the perchlorate anion gives this compound unique properties, such as higher hydrophobicity and stronger oxidizing potential compared to other pyridinium salts
Properties
CAS No. |
90265-07-9 |
|---|---|
Molecular Formula |
C15H26ClNO4 |
Molecular Weight |
319.82 g/mol |
IUPAC Name |
1-decylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C15H26N.ClHO4/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;2-1(3,4)5/h9,11-12,14-15H,2-8,10,13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XIWBEPDXONKSSN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)





![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)
![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)


